

# Technical Guide: Physicochemical Characteristics of 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone

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## Compound of Interest

Compound Name: 2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone

Cat. No.: B1269269

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## Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of **2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone** (CAS No: 50413-24-6). This compound is a pivotal intermediate in organic synthesis, most notably in the development of pharmaceuticals targeting inflammatory and pain-related conditions.<sup>[1]</sup> Its bifunctional nature, featuring a reactive bromine atom and a methylsulfonyl group, makes it a versatile building block for complex bioactive molecules.<sup>[1]</sup> This document summarizes its key physical and chemical data, details common experimental protocols for its synthesis and analysis, and illustrates its role in medicinal chemistry, particularly as a precursor to selective COX-2 inhibitors like Etoricoxib.

## Physicochemical Properties

The fundamental physicochemical characteristics of **2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone** are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

## Identification and Structure

| Identifier        | Value   |
|-------------------|---|
| IUPAC Name        | 2-bromo-1-[4-(methylsulfonyl)phenyl]ethanone  |
| CAS Number        | 50413-24-6  |
| Molecular Formula | C <sub>9</sub> H <sub>9</sub> BrO <sub>3</sub> S  |
| Molecular Weight  | 277.14 g/mol <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>    |
| Canonical SMILES  | <chem>CS(=O)(=O)C1=CC=C(C=C1)C(=O)CBr</chem> <a href="#">[2]</a>                                |
| InChI Key         | JOCMYOUZIDSYFO-UHFFFAOYSA-N <a href="#">[3]</a>   |
| Synonyms          | 2-Bromo-4'-(methylsulfonyl)acetophenone, 4-(Methylsulfonyl)phenacyl bromide <a href="#">[2]</a> |

## Physical and Chemical Properties

| Property           | Value  |
|--------------------|--|
| Appearance         | White to light yellow crystalline powder <a href="#">[1]</a>                           |
| Melting Point      | 123-131 °C <a href="#">[1]</a>   |
| Boiling Point      | 428.4 °C (Predicted)   |
| Density            | 1.575 g/cm <sup>3</sup> (Predicted)  |
| Solubility         | Soluble in organic solvents like ethanol and dimethylformamide; insoluble in water.    |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) <a href="#">[2]</a> |

## Computational Data

| Descriptor                     | Value      |
|--------------------------------|------------|
| XLogP3                         | 1.6[2][3]  |
| Hydrogen Bond Donor Count      | 0[2][3]    |
| Hydrogen Bond Acceptor Count   | 3[2][3]    |
| Rotatable Bond Count           | 3[2][3]    |
| Topological Polar Surface Area | 59.6 Å²[3] |
| Heavy Atom Count               | 14[2][3]   |

## Experimental Protocols

Detailed methodologies for the synthesis and characterization of **2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone** are critical for its successful application in research and development.

### Synthesis Protocol: Bromination of 4'-(Methylsulfonyl)acetophenone

A common method for synthesizing the title compound is through the  $\alpha$ -bromination of 4'-(Methylsulfonyl)acetophenone.

Materials:

- 4'-(Methylsulfonyl)acetophenone
- N-Bromosuccinimide (NBS)
- PEG-400 and Water (1:2 mixture) or Chloroform
- Dichloromethane (for extraction)
- Jacketed reactor with an ultrasonic horn (25 kHz) (optional, for ultrasound-assisted synthesis)

Procedure (Ultrasound-Assisted Method):[5]

- In a jacketed reactor, add equimolar quantities of 4'-(Methylsulfonyl)acetophenone (1.0 eq) and N-Bromosuccinimide (NBS) (1.0 eq).
- Add a mixture of PEG-400 and water (e.g., 5 mL) to the reactants with stirring.
- Place the reaction mixture under sonication using an ultrasonic horn at 40% amplitude.
- Maintain the reaction temperature at 80°C by circulating water through the reactor jacket.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting acetophenone is completely consumed (typically 15-20 minutes).
- Upon completion, extract the reaction mixture with dichloromethane.
- Collect the organic layer and evaporate the solvent under reduced pressure to yield the crude product, **2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone**.

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like chloroform to yield the final product as a crystalline solid.[\[6\]](#)

## Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube.
- <sup>1</sup>H NMR Parameters:
  - Pulse Program: Standard single-pulse ('zg30').[\[7\]](#)
  - Number of Scans: 16 scans.[\[7\]](#)
  - Relaxation Delay (D1): 1-2 seconds.[\[7\]](#)
  - Spectral Width: -2 to 12 ppm.[\[7\]](#)
- <sup>13</sup>C NMR Parameters:

- Pulse Program: Standard proton-decoupled ('zgpg30').<sup>[7]</sup>
- Number of Scans: 1024 or more scans may be needed depending on concentration.
- Relaxation Delay (D1): 2-5 seconds.<sup>[7]</sup>
- Spectral Width: 0 to 200 ppm.<sup>[7]</sup>

#### Fourier-Transform Infrared (FTIR) Spectroscopy:

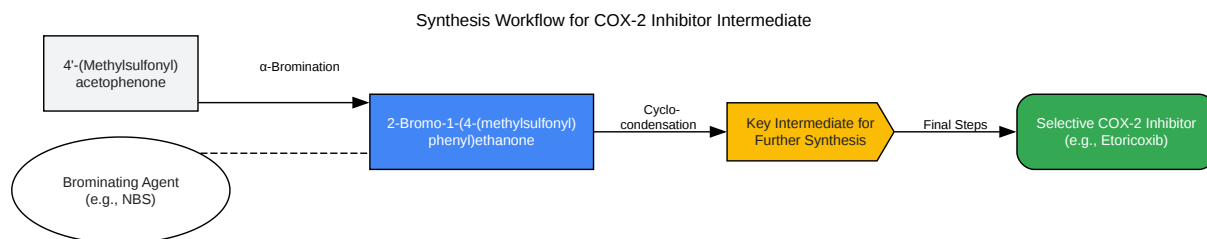
- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the crystalline sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, run the analysis using an ATR (Attenuated Total Reflectance) accessory.
- Instrument: A standard FTIR spectrometer (e.g., Bruker Tensor 27).<sup>[8]</sup>
- Scan Range: 4000-400  $\text{cm}^{-1}$ .
- Data Interpretation: Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups present in the molecule, such as C=O (ketone), S=O (sulfone), and C-Br bonds.

#### Mass Spectrometry (MS):

- Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).
- Analysis: The mass spectrum will show the molecular ion peak(s). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity ( $M^+$  and  $M+2$ ) separated by 2  $m/z$  units, corresponding to the natural abundance of the  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes.

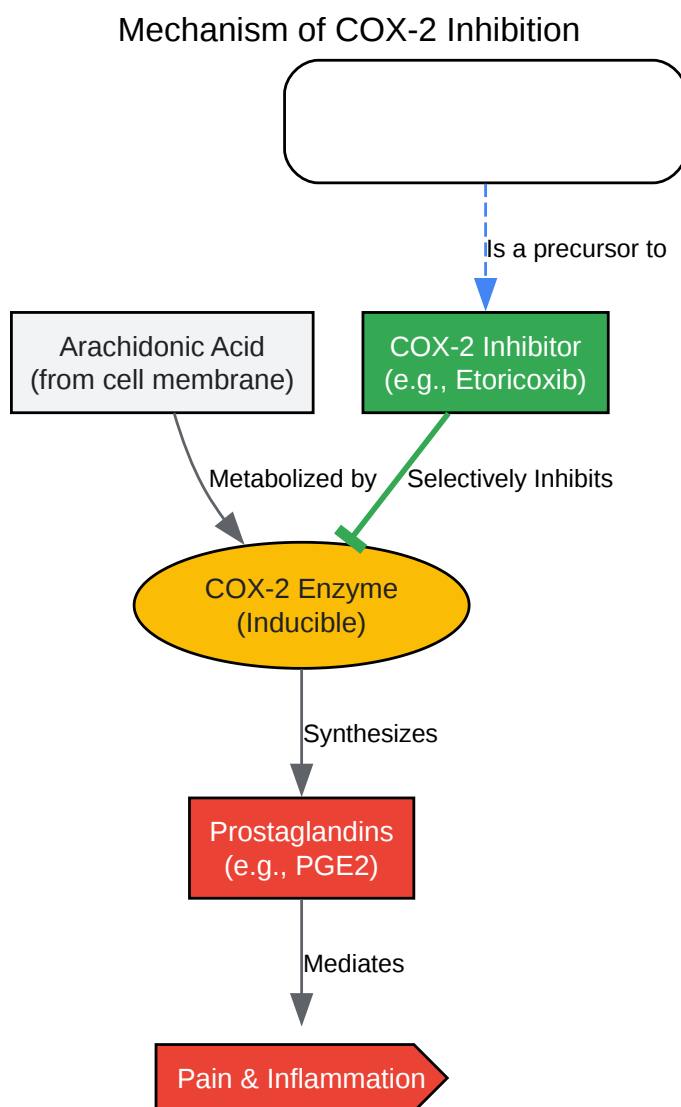
## Visualizations: Workflows and Pathways

The following diagrams illustrate the synthetic utility and biological relevance of **2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone**.



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Caption: Synthetic pathway from a starting ketone to a selective COX-2 inhibitor.



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Caption: Role of the intermediate as a precursor to COX-2 inhibitors that block inflammation.

## Applications in Drug Development

**2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone** is a compound of significant interest in pharmaceutical development, primarily serving as a crucial building block for the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors.[1] The COX-2 enzyme is inducible and plays a key role in mediating inflammatory and pain responses through the production of prostaglandins.[9][10]

Selective COX-2 inhibitors, often referred to as "coxibs," were developed to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs), which inhibit both COX-1 and COX-2.[9][11]

The title compound is a direct precursor in the synthesis of Etoricoxib, a widely used COX-2 inhibitor. In the synthetic route to Etoricoxib, the  $\alpha$ -bromo ketone functionality of **2-Bromo-1-(4-(methylsulfonyl)phenyl)ethanone** allows for the construction of the core heterocyclic structure of the final drug molecule through reactions like cyclocondensation.[12][13] Its role as an intermediate is therefore indispensable for the efficient and large-scale production of this important anti-inflammatory agent.[12]

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